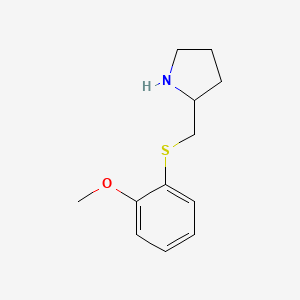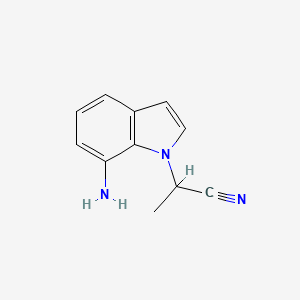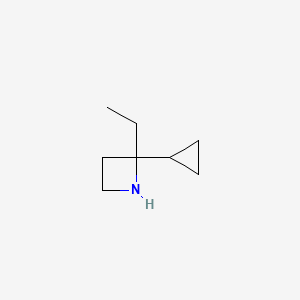
2-Cyclopropyl-2-ethylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-ethylazetidine is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₅N. It is a four-membered ring structure that includes a cyclopropyl and an ethyl group attached to the azetidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-ethylazetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the use of metalated azetidines, which can be synthesized through various metal-catalyzed reactions .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2-ethylazetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-ethylazetidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-ethylazetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and unique structural features enable it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate biological pathways and lead to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Cyclopropyl-2-ethylazetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and ring strain .
Uniqueness
This compound is unique due to its specific combination of cyclopropyl and ethyl groups attached to the azetidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and development. Further studies and optimization of synthetic methods will enhance its applications and contribute to advancements in various fields.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2-cyclopropyl-2-ethylazetidine |
InChI |
InChI=1S/C8H15N/c1-2-8(5-6-9-8)7-3-4-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
HCFVUAZKWXVPPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCN1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



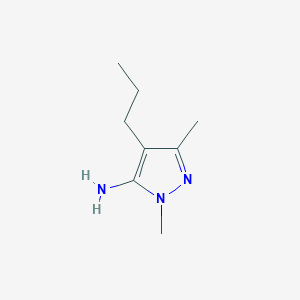

![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
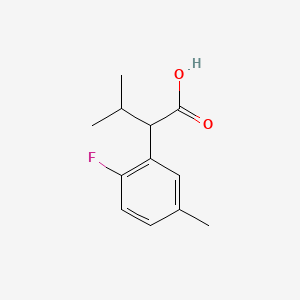

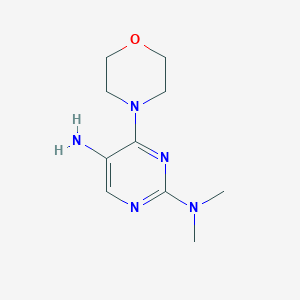
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)

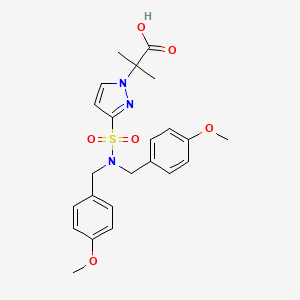
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
